Guaiol

描述

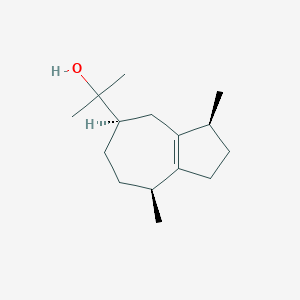

Guaiol, also known as champacol, is an organic compound classified as a sesquiterpenoid alcohol. It is found in several plants, particularly in the oil of guaiacum and cypress pine. This compound is a crystalline solid that melts at 92°C and is known for its unique pine-like aroma. This compound has been associated with various biological activities, including anxiolytic, antibacterial, and antifungal properties .

准备方法

合成路线和反应条件

愈创木醇可以通过多种方法合成。一种常见的合成路线涉及法呢烯基焦磷酸的环化,法呢烯基焦磷酸是倍半萜生物合成中的前体。反应条件通常涉及使用酸催化剂以促进环化过程。

工业生产方法

愈创木醇的工业生产通常涉及从愈创木和柏树等植物中提取精油。然后对精油进行蒸馏和纯化处理以分离愈创木醇。 气相色谱-质谱联用 (GC-MS) 等先进技术用于确保该化合物的纯度和质量 .

化学反应分析

反应类型

愈创木醇会发生多种化学反应,包括:

氧化: 愈创木醇可以被氧化生成愈创木酚,这是一种具有重要工业应用的化合物。

还原: 还原反应可以将愈创木醇转化为不同的醇衍生物。

取代: 愈创木醇可以参与取代反应,特别是与亲电试剂的反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂等还原剂。

主要产品

氧化: 愈创木酚

还原: 各种醇衍生物

取代: 溴代愈创木醇衍生物

科学研究应用

Cancer Treatment

Mechanism of Action:

Recent studies have identified guaiol as a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC). Research indicates that this compound inhibits the growth of NSCLC cells by targeting the RAD51 protein, which is overexpressed in lung adenocarcinoma tissues. By inducing autophagy, this compound facilitates the degradation of RAD51, leading to increased double-strand breaks (DSBs) in DNA and subsequent apoptosis of cancer cells .

Key Findings:

- This compound demonstrated significant cytotoxicity against A549 and H1299 NSCLC cell lines with IC50 values of 121.7 μM and 211.5 μM, respectively, compared to 297.1 μM for normal lung cells .

- The compound also increased early and late apoptosis rates in a concentration-dependent manner .

Clinical Implications:

The ability of this compound to enhance chemosensitivity in NSCLC suggests that it could be integrated into combination therapies to overcome drug resistance . Ongoing research aims to further elucidate its mechanisms and potential clinical applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial and anti-parasitic effects. Studies have shown its efficacy against various pathogens, including Leishmania amazonensis, a parasite responsible for leishmaniasis . Additionally, this compound has been reported to deter insect pests such as aphids, suggesting its potential as a natural insect repellent .

Applications:

- Antiparasitic: Effective against L. amazonensis, indicating potential for developing treatments for parasitic infections.

- Insect Repellent: Demonstrated effectiveness in repelling insects comparable to traditional repellents like DEET .

Cosmetic Applications

This compound is also being explored for its cosmetic benefits, particularly in skin treatment formulations. A patent describes the use of this compound from Callitris intratropica for skin lightening and as a melanogenesis inhibitor . This application capitalizes on this compound's ability to modulate skin pigmentation processes.

Formulation Insights:

- This compound is often incorporated into mixtures aimed at preventing tanning while promoting skin lightening effects.

- High-purity this compound can be obtained through processes like steam distillation and recrystallization from various solvents .

Research Summary Table

作用机制

相似化合物的比较

由于其特定的结构和生物活性,愈创木醇在倍半萜醇中独树一帜。类似的化合物包括:

愈创木烯: 另一种存在于愈创木油中的倍半萜,以其独特的香气而闻名。

香叶烯: 一种具有类似抗菌和抗真菌特性的萜类化合物,但具有不同的结构特征。

毒胡萝卜素: 一种已知能抑制细胞内钙泵并诱导凋亡的愈创木内酯倍半萜

生物活性

Guaiol, a naturally occurring sesquiterpene with the chemical formula C15H26O, is primarily found in several plant species, including cypress pine and guaiacum. It has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant anticancer properties, particularly against lung adenocarcinoma (LUAD). A study published in Oncotarget detailed how this compound induces apoptosis in non-small cell lung cancer cells by regulating RAD51 stability via autophagy. The study concluded that this compound could enhance the chemosensitivity of lung cancer patients by targeting oncogenic pathways .

Key Findings:

- Mechanism : this compound inhibits LUAD cell growth and induces apoptosis through the PI3K/Akt signaling pathway.

- IC50 Values : In A549 cells (a LUAD cell line), this compound showed an IC50 of 75.7 μM; for Calu-1 cells, it was 92.1 μM, while normal lung cells (BEAS-2B) had an IC50 of 322.3 μM .

| Cell Type | IC50 Value (μM) |

|---|---|

| A549 | 75.7 |

| Calu-1 | 92.1 |

| BEAS-2B | 322.3 |

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial effects. It has shown potent activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. A study indicated that this compound possesses a high bacteriostatic effect, making it a promising candidate for use in food preservation and treatment of bacterial infections .

Antimicrobial Activity:

- Bacteriostatic Effects : this compound demonstrated significant inhibition against multiple pathogens.

- Potential Applications : Its properties suggest utility in both clinical settings and food industry applications.

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Klebsiella pneumoniae | Not specified |

Anti-inflammatory Effects

This compound is recognized for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and gout. Its ability to decrease systemic inflammation has been highlighted in various studies, suggesting a broad therapeutic potential across multiple inflammatory diseases .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Cancer Treatment : A clinical observation noted significant improvements in patients with lung cancer who were treated with this compound as part of their regimen.

- Infection Control : In a hospital setting, this compound was incorporated into a topical formulation that reduced infections caused by antibiotic-resistant bacteria.

属性

IUPAC Name |

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJWDMOZJXUID-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883399 | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-86-1 | |

| Record name | (-)-Guaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。